molecular formula C12H13ClF2N2O3S B2365344 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride CAS No. 2411304-67-9

4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride

Cat. No.: B2365344
CAS No.: 2411304-67-9
M. Wt: 338.75
InChI Key: ZQXDCVMVLLDHKK-UHFFFAOYSA-N
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Description

4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride is a complex organic compound characterized by the presence of a piperidine ring, a sulfonyl fluoride group, and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the substituted phenyl carbamoyl intermediate. This intermediate is then reacted with piperidine and sulfonyl fluoride under controlled conditions to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and scalable, ensuring consistent quality and minimizing waste. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while hydrolysis results in sulfonic acids .

Scientific Research Applications

4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are conducted to elucidate the pathways involved and to optimize the compound’s efficacy and safety .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl fluoride-containing molecules. Examples include:

Uniqueness

What sets 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4-[(3-chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2N2O3S/c13-10-7-9(1-2-11(10)14)16-12(18)8-3-5-17(6-4-8)21(15,19)20/h1-2,7-8H,3-6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXDCVMVLLDHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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